

Spectroscopic Properties of beta-D-Altrofuranose: An In-depth Technical Guide

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Compound of Interest

Compound Name: *beta-D-Altrofuranose*

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Introduction

Beta-D-Altrofuranose, a rare hexofuranose, presents a unique stereochemical arrangement that distinguishes it from more common sugars. As an epimer of D-glucose and D-mannose, its distinct structural characteristics impart specific spectroscopic properties that are crucial for its identification, characterization, and potential applications in drug development and glycobiology. This technical guide provides a comprehensive overview of the spectroscopic properties of **beta-D-Altrofuranose**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are presented to aid researchers in their analytical endeavors. While D-altrose is considered a rare sugar with limited natural abundance, its unique structure makes it a subject of interest in chemical synthesis and as a building block for novel bioactive molecules.[\[1\]](#)[\[2\]](#)

Spectroscopic Data

The unique arrangement of hydroxyl groups in **beta-D-Altrofuranose** results in a characteristic spectroscopic fingerprint. The following tables summarize the available quantitative data for its NMR spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates, providing detailed information about the connectivity and stereochemistry of the sugar ring.

Table 1: ^{13}C NMR Chemical Shifts (ppm) of D-Altrose Anomers

Carbon	beta-D-Altrofuranose	alpha-D-Altrofuranose
C1	96.9	102.7
C2	78.1	83.0
C3	76.7	77.4
C4	82.6	84.8
C5	74.2	73.2
C6	64.0	63.9

Note: Data obtained from Omicron Biochemicals, Inc. The chemical shifts are referenced to an internal standard.

It is important to note that ^1H NMR data for **beta-D-Altrofuranose** is not readily available in public spectral databases. The complexity of carbohydrate ^1H NMR spectra, characterized by significant signal overlap in the 3-6 ppm region, often necessitates advanced 2D NMR techniques for complete assignment.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of functional groups within a molecule. For carbohydrates, the IR spectrum is dominated by strong absorptions from the hydroxyl (O-H) and carbon-oxygen (C-O) stretching vibrations. The "fingerprint" region (950-1200 cm^{-1}) is particularly useful for identifying specific structural features of polysaccharides.[3][4]

Specific experimental IR spectra for **beta-D-Altrofuranose** are not widely published. However, the general features would include:

- A broad and intense band in the region of 3600-3200 cm⁻¹, corresponding to the O-H stretching vibrations of the multiple hydroxyl groups.
- Bands in the region of 3000-2800 cm⁻¹ due to C-H stretching vibrations.
- A complex series of strong bands in the "fingerprint" region between 1200 and 950 cm⁻¹, arising from C-O stretching and O-H bending vibrations, which are characteristic of the furanose ring structure.

Mass Spectrometry (MS)

Mass spectrometry is a sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. Soft ionization techniques like Electrospray Ionization (ESI) are commonly used for the analysis of carbohydrates, as they minimize fragmentation and allow for the observation of the intact molecular ion.[\[5\]](#)

While a specific mass spectrum for **beta-D-Altrofuranose** is not readily available, the expected molecular ion peaks would be:

- $[M+H]^+$: m/z 181.0707
- $[M+Na]^+$: m/z 203.0526
- $[M-H]^-$: m/z 179.0561

Fragmentation patterns in tandem mass spectrometry (MS/MS) would involve glycosidic bond cleavages and cross-ring cleavages, providing further structural information.

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic techniques used in the analysis of **beta-D-Altrofuranose**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive NMR analysis of a carbohydrate typically involves a suite of 1D and 2D experiments to unambiguously assign all proton and carbon signals.

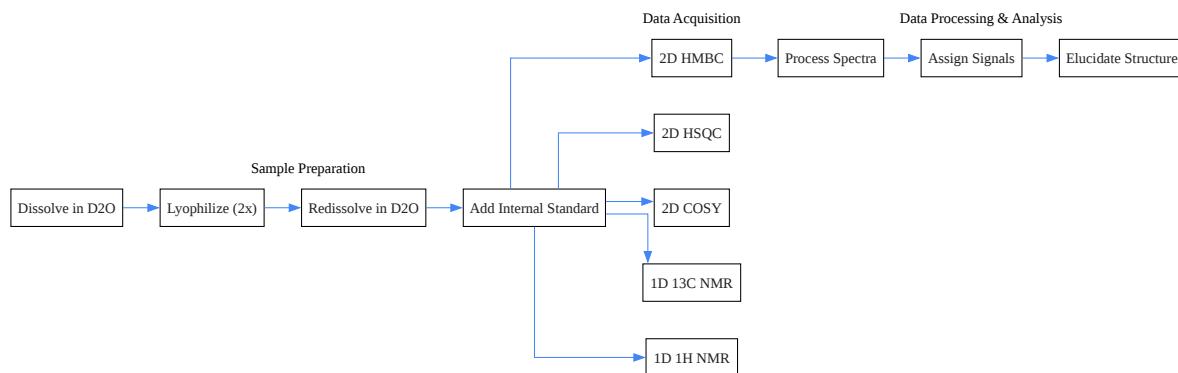
Protocol for ¹H and ¹³C NMR Analysis:

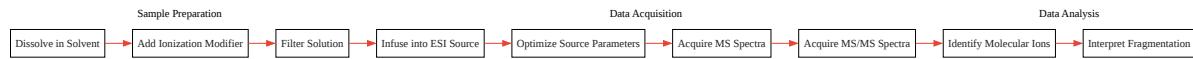
- Sample Preparation:
 - Dissolve 5-10 mg of the **beta-D-Altrofuranose** sample in 0.5 mL of deuterium oxide (D₂O, 99.9%).
 - Lyophilize the sample twice from D₂O to minimize the residual HDO signal.
 - Finally, dissolve the sample in 0.5 mL of D₂O (99.96%) and transfer to a 5 mm NMR tube.
 - Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) or acetone, for chemical shift referencing.
- Data Acquisition:
 - Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
 - ¹H NMR: Acquire a 1D proton spectrum with water suppression (e.g., using presaturation or a WATERGATE sequence).
 - ¹³C NMR: Acquire a 1D proton-decoupled carbon spectrum.
 - 2D Experiments:
 - COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify neighboring protons.
 - TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, starting from a well-resolved proton resonance.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei. This is crucial for assigning carbon resonances based on their attached proton shifts.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which helps in confirming assignments and

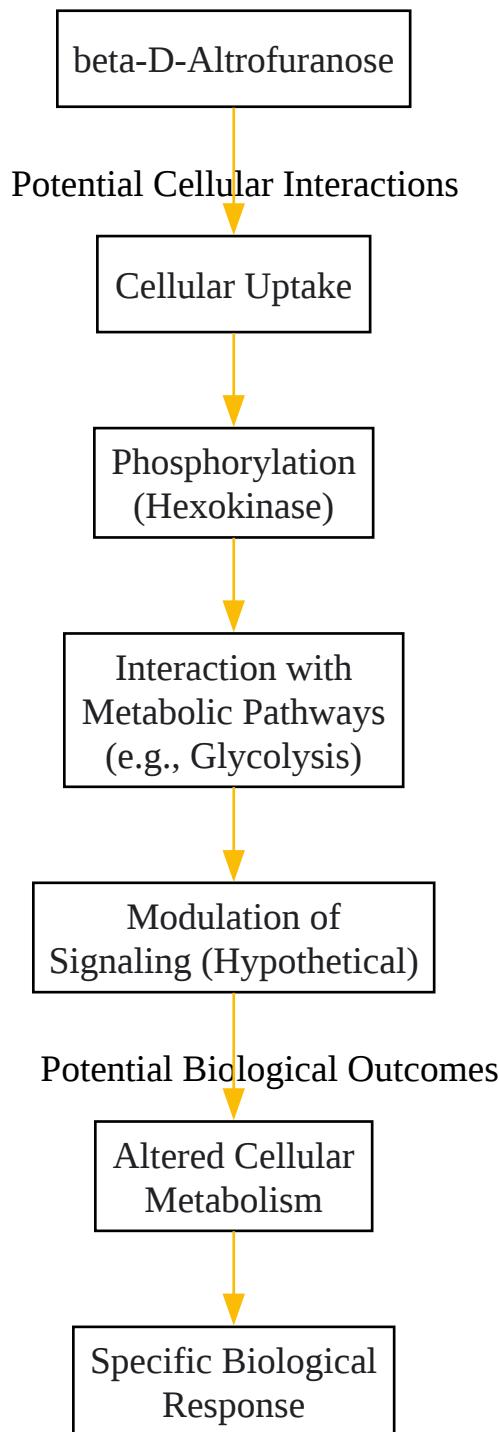
identifying linkages in oligosaccharides.

- Data Processing and Analysis:

- Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).
- Apply Fourier transformation, phase correction, and baseline correction.
- Reference the spectra to the internal standard.
- Analyze the 1D and 2D spectra to assign all proton and carbon chemical shifts and determine coupling constants.





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